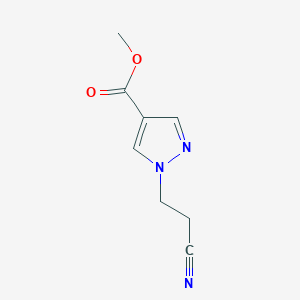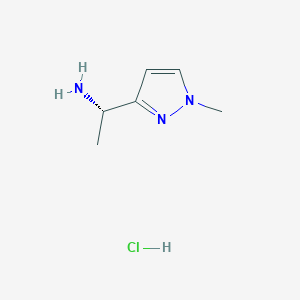
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride
Overview
Description
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride, also known as S-MPE, is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound has been used in the synthesis of various other compounds, as well as being used in the study of its biochemical and physiological effects.
Scientific Research Applications
Pyrazole Derivatives and Biological Activities
Pyrazole derivatives, like (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride, have shown a range of biological activities. For instance, N-substituted pyrazole derivatives have demonstrated platelet antiaggregating activity comparable to acetylsalicylic acid, as well as other activities like hypotensive, antiarrhythmic, and anti-inflammatory effects in animal studies (Bruno et al., 1991).
DNA Binding and Anticancer Potential
Certain Cu(II) complexes with tridentate ligands, including variants of pyrazole, have shown strong DNA binding propensity. This suggests potential uses in cancer research, particularly due to the role of DNA interactions in the mechanism of many anticancer drugs (Kumar et al., 2012).
Coordination Chemistry and Metal Complexes
Pyrazole-based ligands have been used in coordination chemistry, particularly in forming metal complexes. These complexes have applications in fields like catalysis and material science. Studies have shown that pyrazole-based tripodal tetraamine ligands can form stable complexes with various metals (Cubanski et al., 2013).
Antimicrobial and Antioxidant Activities
Pyrazoline derivatives, which are structurally related to pyrazoles, have demonstrated promising antimicrobial and antioxidant activities. This indicates potential applications in developing new antimicrobial agents (Kitawat & Singh, 2014).
Synthesis of Biologically Active Compounds
Pyrazole derivatives are key intermediates in the synthesis of various biologically active compounds. They are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities (Liu, Xu, & Xiong, 2017).
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALNDKZNAEITL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
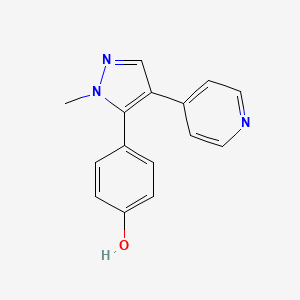
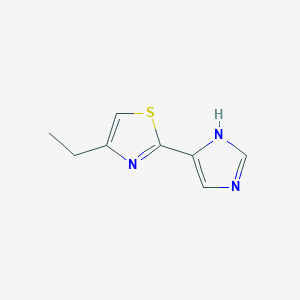

![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)


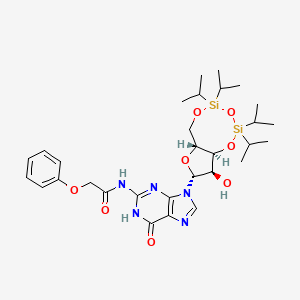
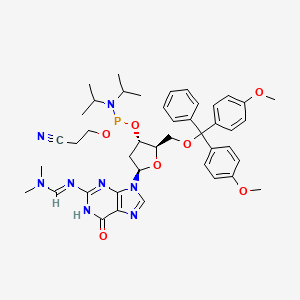

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
